methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Description
Methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a structurally complex heterocyclic compound featuring a pyran core substituted with electron-withdrawing trifluoromethyl (CF₃) groups, a hydrazinyl linker, and a benzoylamino moiety. Its design integrates multiple pharmacophores aimed at enhancing bioactivity and metabolic stability.
Properties
IUPAC Name |
methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF6N4O5/c1-35(19-16(25)9-14(11-32-19)24(29,30)31)33-7-6-18-15(21(37)39-2)10-17(22(38)40-18)34-20(36)12-4-3-5-13(8-12)23(26,27)28/h3-11,33H,1-2H3,(H,34,36)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVKYNHMAJDFRY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC=CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C=C/C2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.82 g/mol. The structure features several functional groups, including a pyridine ring, a hydrazine moiety, and trifluoromethyl groups, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.82 g/mol |
| CAS Number | To be assigned |
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing pyran and hydrazine structures exhibit significant anticancer properties. For instance, a study on hydrazone derivatives demonstrated their cytotoxic effects on various cancer cell lines, suggesting that the hydrazine component may enhance biological activity against tumors .
Case Study: Cytotoxicity Testing
In vitro testing was conducted to evaluate the cytotoxic potential of various derivatives similar to our compound. The results showed that at concentrations ranging from 0.05 to 2 mg/mL, certain derivatives induced significant increases in micronucleus formation and mitotic indexes in human lymphocytes, indicating potential genotoxic effects .
The mechanism by which these compounds exert their biological effects is multifaceted. The presence of trifluoromethyl groups is believed to enhance lipophilicity and bioavailability, leading to improved interaction with biological targets . Additionally, the hydrazine moiety may facilitate the formation of reactive species that can interact with cellular macromolecules.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induced micronucleus formation | |
| Antitumor | Inhibition of cancer cell growth | |
| Genotoxicity | Increased mitotic index |
Potential Uses in Medicine
Given its structure and biological activity, this compound may have potential applications in pharmacology, particularly in oncology. The ability to induce cell death in cancer cells while sparing normal cells is a critical area of research. Ongoing studies are exploring its efficacy against specific cancer types, including breast and lung cancer.
Future Research Directions
Further research is needed to elucidate the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and potential side effects will be crucial for developing therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The compound’s pyran-3-carboxylate core distinguishes it from other heterocyclic systems (e.g., pyrimidines or thiazoles). Key substituents include:
- 3-Chloro-5-(trifluoromethyl)pyridinyl group : Enhances lipophilicity and binding affinity via halogen bonding.
- Hydrazinyl ethenyl linker : Facilitates conformational rigidity and hydrogen-bonding interactions.
- Benzoylamino and trifluoromethyl groups: Improve metabolic stability and membrane permeability.
Table 1: Structural Comparison with Analogous Compounds
Physicochemical and Pharmacological Properties
- Hydrogen-Bonding Capacity: The hydrazinyl and benzoylamino groups enable stronger receptor interactions than ’s hydroxyl and amino groups or ’s ester and thiazole moieties.
- Metabolic Stability: CF₃ groups resist oxidative degradation, contrasting with ’s cyano groups, which may undergo hydrolysis .
Research Implications and Limitations
- Electron-Withdrawing Groups : CF₃ and chloro substituents improve binding to hydrophobic enzyme pockets, as seen in pyrimidine-based therapeutics .
- Synthetic Challenges : Multi-step synthesis and purification of polyhalogenated compounds (e.g., the target) require advanced techniques compared to simpler pyran or pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
